- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

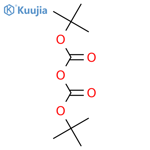

956034-03-0 structure

Nom du produit:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Numéro CAS:956034-03-0

Le MF:C11H15NO5

Mégawatts:241.240503549576

MDL:MFCD12407824

CID:827240

PubChem ID:52987670

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate

- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate

- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate

- OFSPCMNPGVKHEL-UHFFFAOYSA-N

- W9754

- ST24030999

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy

- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate

- methyl 3-{[(tert-butoxy)

- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)

- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate

- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

- AS-33280

- DTXSID70680939

- SCHEMBL189873

- AKOS015920459

- SB60901

- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester

- DA-32809

- CS-0154425

- BCP33197

- OSM-S-426

- 956034-03-0

-

- MDL: MFCD12407824

- Piscine à noyau: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)

- La clé Inchi: OFSPCMNPGVKHEL-UHFFFAOYSA-N

- Sourire: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 241.09500

- Masse isotopique unique: 241.09502258g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 5

- Complexité: 297

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 77.8

- Le xlogp3: 2.3

Propriétés expérimentales

- Le PSA: 81.26000

- Le LogP: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P280-P305+P351+P338

- Conditions de stockage:Sealed in dry,2-8°C(BD225385)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Données douanières

- Code HS:2932190090

- Données douanières:

Code douanier chinois:

2932190090Résumé:

2932190090 autres composés cycliques furaniques structurellement non condensés. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2932190090 autres composés de structure contenant un cycle furanne non fondu (hydrogéné ou non) TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF droit: 6,5% droit général: 20,0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109079-250mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 250mg |

$34.0 | 2023-09-01 | |

| Ambeed | A109079-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$310.0 | 2024-04-15 | |

| Chemenu | CM130086-1g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

$108 | 2024-07-18 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$372 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 100mg |

¥122.0 | 2023-08-31 | |

| Alichem | A159002975-25g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 25g |

$2626.47 | 2023-08-31 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$748 | 2021-08-05 | |

| Alichem | A159002975-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$1122.70 | 2023-08-31 | |

| Ambeed | A109079-10g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 10g |

$691.00 | 2022-03-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46690-1g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

¥563.0 | 2024-07-19 |

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

Référence

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 45 min, -30 °C → 0 °C

1.2 45 min, -30 °C → 0 °C

Référence

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight

Référence

- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

Référence

- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

Référence

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Littérature connexe

-

1. Back matter

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Produits connexes

- 899217-80-2(2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one)

- 2228255-33-0(2,2-difluoro-2-(1-methyl-1H-indol-6-yl)acetic acid)

- 2171813-47-9(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}-2-hydroxypropanoic acid)

- 876299-32-0(4,4-dimethyl-5-(methylsulfanyl)-3-oxopentanenitrile)

- 1033202-54-8(1-(2-Bromo-5-fluoropyridin-3-yl)ethanone)

- 2137751-95-0(3-phenyl-5-Isoxazolesulfonyl fluoride)

- 2137972-29-1(5-[5-amino-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thiophene-2-carbaldehyde)

- 2228137-95-7(3-2-(dimethylamino)phenyl-3,3-difluoropropanoic acid)

- 2138353-19-0(6'-bromo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-amine)

- 1443335-44-1(2,3-DIMETHYLPHENETHYL ETHYL OXALATE)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Pureté:99%

Quantité:5g

Prix ($):279.0